



Application Notes: Utilizing Z-D-His-OH in Solution-Phase Peptide Coupling

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Compound of Interest		
Compound Name:	Z-D-His-OH	
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Introduction

Solution-phase peptide synthesis (SoIPS) is a classical and versatile methodology for constructing peptides. Unlike solid-phase synthesis, all reactions occur in a homogenous solution, which allows for straightforward purification and scale-up of intermediates. N α -Cbz-Dhistidine (**Z-D-His-OH**) is a critical building block in the synthesis of peptides containing the unnatural D-histidine enantiomer. The N-terminal benzyloxycarbonyl (Z or Cbz) group provides robust protection under various coupling conditions and is readily removed by catalytic hydrogenation.

A primary challenge when incorporating histidine derivatives into a peptide sequence is the high propensity for racemization at the α -carbon during the carboxyl group activation step.[1][2] This phenomenon is primarily due to the imidazole side chain, where the π -nitrogen can act as an intramolecular base, facilitating the abstraction of the α -proton.[3] These application notes provide detailed protocols and comparative data to guide researchers in effectively using **Z-D-His-OH** for solution-phase coupling while minimizing racemization and maximizing yield.

Properties of Z-D-His-OH

A clear understanding of the physicochemical properties of **Z-D-His-OH** is essential for designing successful coupling strategies.



Property	Value	Reference
Chemical Name	Nα-Benzyloxycarbonyl-D- histidine	[4]
Synonyms	Z-D-His-OH, Cbz-D-histidine	[4][5][6]
CAS Number	67424-93-5	[4][5][7]
Molecular Formula	C14H15N3O4	[4][7]
Molecular Weight	289.29 g/mol	[4][7]
Appearance	White to light yellow powder/crystal	[4]
Melting Point	161-163°C	[4]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate	[4]
Storage	2-8°C, Sealed in a dry environment	[4]

Core Challenge: Histidine Racemization

The racemization of histidine during peptide bond formation is a well-documented issue that can compromise the purity and biological activity of the final peptide.[2] Two primary mechanisms contribute to this side reaction:

- Oxazolone Formation: Strong activation of the carboxyl group can lead to the formation of a transient 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization.[2][8]
- Intramolecular Base Catalysis: The imidazole ring of the histidine side chain can directly facilitate the abstraction of the α-proton from an activated intermediate, such as an O-acylisourea adduct formed during carbodiimide activation.[3]

Strategies to mitigate racemization are crucial and typically involve the careful selection of coupling reagents, additives, solvents, and bases.[8] Additives like 1-hydroxybenzotriazole



(HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are added to form active esters that are less prone to racemization than the initial activated species.[1][9]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for a successful and epimerization-free synthesis. The following table summarizes the performance and key considerations for common reagent classes used in solution-phase synthesis.



Reagent Class	Examples	Racemization Risk	Key Advantages	Key Disadvantages
Carbodiimides	DCC, DIC, EDC	Moderate to High (without additives)	Cost-effective, widely used. EDC and byproducts are water-soluble, simplifying workup.[9]	High risk of racemization without additives like HOBt or Oxyma.[9] DCC byproduct (DCU) is insoluble and requires filtration.
Phosphonium Salts	BOP, PyBOP, PyAOP	Low to Moderate	High coupling efficiency, less racemization than carbodiimides alone.[10] Byproducts are generally soluble.	BOP is toxic due to HMPA byproduct. Requires a tertiary base, which can itself promote racemization.[11]
Aminium/Uroniu m Salts	HBTU, TBTU, HATU, COMU	Low	Very fast reaction times and high yields.[9] HATU is particularly effective with low epimerization.[9] COMU byproducts are water-soluble.	Can cause guanidinylation of the free N-terminus if used in excess.[11] Requires a tertiary base.
Anhydrides	T3P®	Low	Generates water- soluble byproducts, considered a "green" reagent.	Requires a base. Newer and less documented than other classes.



[13][14] Fast reaction times.

Experimental Protocols

The following protocols provide detailed methodologies for coupling **Z-D-His-OH** to a C-terminally protected amino acid or peptide (H-AA-OR).

Note: Always work under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of activated species.

Protocol 1: Coupling via Carbodiimide with HOBt Additive

This protocol uses Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) to minimize racemization.

Materials:

- Z-D-His-OH
- Amino acid/peptide ester (H-AA-OR)
- Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if H-AA-OR is a salt)
- Saturated aqueous NaHCO3 solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous MgSO4 or Na2SO4

Procedure:



- In a round-bottom flask, dissolve Z-D-His-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
- If the amine component (H-AA-OR) is provided as a hydrochloride or TFA salt, add it to the solution along with one equivalent of a tertiary base like DIPEA or NMM to liberate the free amine.
- Cool the reaction mixture to 0°C in an ice bath.
- Add DIC (1.1 eq.) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
- Workup:
 - Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct if it precipitates.
 - Dilute the filtrate with a larger volume of an organic solvent like Ethyl Acetate.
 - Wash the organic phase sequentially with 5% aqueous HCl (if DIPEA/NMM was used),
 saturated aqueous NaHCO3, and brine.
 - Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude peptide.
- Purification: Purify the crude product using flash column chromatography or preparative HPLC. For histidine-containing peptides, which can be hydrophilic, reversed-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA is often effective.
 [15][16]

Protocol 2: Coupling via Phosphonium Reagent (PyBOP)

This protocol utilizes (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), a highly efficient coupling reagent.



Materials:

- Z-D-His-OH
- Amino acid/peptide ester (H-AA-OR)
- PyBOP
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- · Diethyl ether
- Standard aqueous workup solutions (as in Protocol 1)

Procedure:

- In a round-bottom flask, dissolve **Z-D-His-OH** (1.0 eq.) and the amine component H-AA-OR (1.0 eq.) in anhydrous DMF.
- Add PyBOP (1.1 eq.) to the solution.
- Add DIPEA (2.0-2.5 eq.) to the reaction mixture and stir at room temperature. The base is critical for the reaction mechanism of onium salts.
- Stir for 1-3 hours. Monitor reaction progress by TLC or LC-MS.
- Workup:
 - Pour the reaction mixture into a large volume of cold water or 0.5 M HCl to precipitate the product.
 - Alternatively, dilute with Ethyl Acetate and perform aqueous washes as described in Protocol 1. The byproducts from PyBOP are generally water-soluble.
 - If a precipitate forms, collect it by filtration, wash with water and diethyl ether, and dry under vacuum.



• Purification: Purify the crude product as described in Protocol 1.

Visualized Workflows and Mechanisms General Workflow for Solution-Phase Dipeptide Synthesis

The following diagram outlines the fundamental steps involved in synthesizing a dipeptide using protecting group chemistry in solution.

Caption: A flowchart illustrating the key stages of solution-phase peptide synthesis.

Mechanism of Carbodilimide Activation with HOBt

This diagram illustrates how carbodiimides activate a carboxylic acid and how HOBt intervenes to create a more stable, less racemization-prone active ester.

Caption: Reaction pathway for carbodiimide-mediated peptide coupling with HOBt.

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